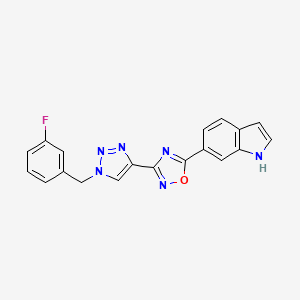
3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several interesting functional groups. These include a fluorobenzyl group, a 1,2,3-triazole ring, an indole ring, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings introduce a degree of rigidity into the molecule, which can have significant effects on its chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : A significant portion of the research on derivatives similar to "3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole" involves the synthesis of novel compounds containing triazole, thiadiazole, and oxadiazole moieties. These compounds have been synthesized and evaluated for their biological activities, including α-glucosidase inhibitory, antimicrobial, and antioxidant activities. For example, benzimidazole derivatives containing oxadiazole rings have shown notable antimicrobial effectiveness against various bacteria, especially Mycobacterium smegmatis (Menteşe, Ülker, & Kahveci, 2015).
Antineoplastic Activity : Research has also been directed towards evaluating the antineoplastic (anti-cancer) potential of indolyl-oxadiazole and triazole derivatives. Some compounds have been found to exhibit significant antineoplastic activity, pointing towards their potential use in cancer treatment (Farghaly, Haider, & Lee, 2012).
Anticonvulsant Agents : The design and synthesis of oxadiazole derivatives have also been explored for their potential as anticonvulsant agents. Some synthesized compounds have shown promising results in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential in the treatment of convulsions and seizures (Zarghi et al., 2008).
Antifungal and Apoptotic Effects : The synthesis of triazole-oxadiazoles and their evaluation against Candida species has demonstrated potent antifungal activities. Some compounds were found to induce apoptotic effects in fungal cells, suggesting a new avenue for antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).
P450 Aromatase Inhibition : Research into azolylmethyl-indoles, including structures related to "3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole", has focused on their potential as selective P450 aromatase inhibitors. This activity is relevant in the treatment of hormone-dependent cancers, such as breast cancer (Marchand et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-15-3-1-2-12(8-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-5-4-13-6-7-21-16(13)9-14/h1-9,11,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCCEHBXMSLEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)C3=NOC(=N3)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopropylmethyl)-2-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridine](/img/structure/B2762785.png)
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)

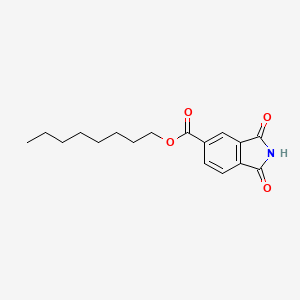
![4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
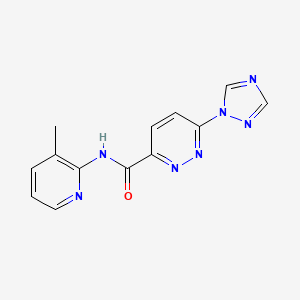

![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)
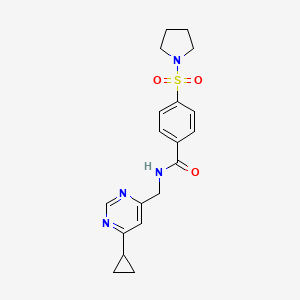
![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
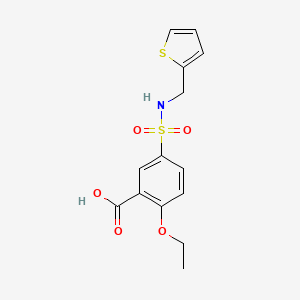
![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)